1-[3-(Hydroxymethyl)oxolan-3-yl]-3-(5-methoxy-1,3-thiazol-2-yl)urea
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Overview
Description
1-[3-(Hydroxymethyl)oxolan-3-yl]-3-(5-methoxy-1,3-thiazol-2-yl)urea is a synthetic organic compound characterized by its unique structure, which includes a hydroxymethyl group attached to an oxolane ring and a methoxy-substituted thiazole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Hydroxymethyl)oxolan-3-yl]-3-(5-methoxy-1,3-thiazol-2-yl)urea typically involves multiple steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a base.
Synthesis of the Thiazole Ring: The thiazole ring is synthesized through a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.
Coupling of the Oxolane and Thiazole Rings: The oxolane and thiazole rings are coupled through a urea linkage, typically using a carbodiimide coupling reagent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Hydroxymethyl)oxolan-3-yl]-3-(5-methoxy-1,3-thiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the thiazole ring, using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group on the thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1-[3-(Hydroxymethyl)oxolan-3-yl]-3-(5-methoxy-1,3-thiazol-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(Hydroxymethyl)oxolan-3-yl]-3-(5-methoxy-1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1-[3-(Hydroxymethyl)oxolan-3-yl]-3-(5-methyl-1,3-thiazol-2-yl)urea: Similar structure but with a methyl group instead of a methoxy group.
1-[3-(Hydroxymethyl)oxolan-3-yl]-3-(5-chloro-1,3-thiazol-2-yl)urea: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
1-[3-(Hydroxymethyl)oxolan-3-yl]-3-(5-methoxy-1,3-thiazol-2-yl)urea is unique due to the presence of the methoxy group on the thiazole ring, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
1-[3-(hydroxymethyl)oxolan-3-yl]-3-(5-methoxy-1,3-thiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4S/c1-16-7-4-11-9(18-7)12-8(15)13-10(5-14)2-3-17-6-10/h4,14H,2-3,5-6H2,1H3,(H2,11,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSYHTRYUKYFRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(S1)NC(=O)NC2(CCOC2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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